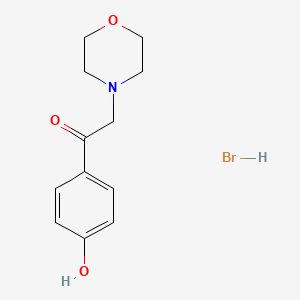

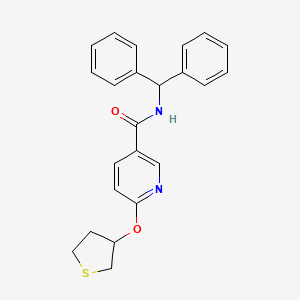

![molecular formula C11H12ClN3O2 B2954800 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 882748-08-5](/img/structure/B2954800.png)

6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide is a chemical compound with the CAS Number: 882748-08-5. It has a linear formula of C11H12ClN3O2 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C11H12ClN3O2/c12-8-2-3-10-14-9(7-15(10)6-8)11(17)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,17) . The molecular weight is 253.69 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, imidazo[1,2-a]pyridines, in general, are known to undergo various chemical reactions. These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .科学的研究の応用

Synthesis and Mechanistic Studies

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds structurally related to 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide, has been achieved through aminocarbonylation reactions using chloroform as a carbon monoxide surrogate. This process is highlighted for its simplicity and efficiency, allowing for the functionalization of a wide range of N-heterocycles with medicinal interest. Mechanistic investigations using Density Functional Theory (DFT) calculations have provided insights into the metal-catalyzed carboxamide formation, offering a foundation for further synthetic applications (Sofi, Dubey, Sharma, Das, & Bharatam, 2020).

Biological Activity

Research on derivatives of imidazo[1,2-a]pyridines, akin to 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide, has demonstrated their potential as biological agents. For instance, certain imidazo[1,2-a]pyridine derivatives have been synthesized as potential antisecretory and cytoprotective agents for treating ulcers. While these compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties in experimental models, indicating their potential therapeutic applications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antitubercular Activity

Significant advancements have been made in the development of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties, designed and synthesized as new anti-TB agents. Many of these compounds show excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential as effective antitubercular agents. This demonstrates the promise of imidazo[1,2-a]pyridine derivatives in addressing the challenge of tuberculosis, especially in the context of drug resistance (Li, Wang, Wang, Liu, Lv, Tao, Ma, Ma, Han, Wang, & Lu, 2020).

Advanced Synthetic Approaches

The continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid represents a significant advancement over traditional in-flask methods. This approach facilitates the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including Mur ligase inhibitors, without the need for isolation of intermediates, showcasing the utility of continuous flow processes in the efficient and scalable production of these compounds (Herath, Dahl, & Cosford, 2010).

Safety And Hazards

特性

IUPAC Name |

6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2/c12-8-2-3-10-14-9(7-15(10)6-8)11(17)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUHCSZNQQQDKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

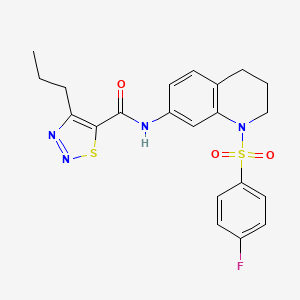

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)

![Tert-butyl (1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2954727.png)

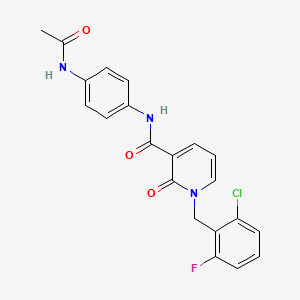

![N-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2954728.png)

![5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride](/img/structure/B2954732.png)

![2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide](/img/structure/B2954738.png)

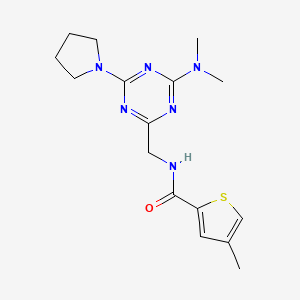

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2954740.png)